molecular formula C16H11F6N3O4 B11077781 5-[(Furan-2-ylmethyl)amino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione

5-[(Furan-2-ylmethyl)amino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione

Cat. No.: B11077781
M. Wt: 423.27 g/mol
InChI Key: XVEBVCQIGMURLG-UHFFFAOYSA-N
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Description

5-{[(FURAN-2-YL)METHYL]AMINO}-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)IMIDAZOLIDINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a trifluoromethoxyphenyl group, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(FURAN-2-YL)METHYL]AMINO}-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of a furan-2-ylmethylamine with a trifluoromethoxybenzaldehyde, followed by cyclization and introduction of the trifluoromethyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(FURAN-2-YL)METHYL]AMINO}-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imidazolidine-2,4-dione core can be reduced to form imidazolidine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2,3-dione derivatives, imidazolidine derivatives, and substituted trifluoromethoxyphenyl compounds.

Scientific Research Applications

5-{[(FURAN-2-YL)METHYL]AMINO}-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-{[(FURAN-2-YL)METHYL]AMINO}-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The furan ring and trifluoromethoxyphenyl group can interact with enzymes and receptors, modulating their activity. The imidazolidine-2,4-dione core can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(FURAN-2-YL)METHYL]AMINO}-3-[4-METHOXY-PHENYL]-5-(METHYL)IMIDAZOLIDINE-2,4-DIONE
  • 5-{[(THIOPHEN-2-YL)METHYL]AMINO}-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)IMIDAZOLIDINE-2,4-DIONE

Uniqueness

Compared to similar compounds, 5-{[(FURAN-2-YL)METHYL]AMINO}-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)IMIDAZOLIDINE-2,4-DIONE is unique due to the presence of both the furan ring and the trifluoromethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H11F6N3O4

Molecular Weight

423.27 g/mol

IUPAC Name

5-(furan-2-ylmethylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C16H11F6N3O4/c17-15(18,19)14(23-8-11-2-1-7-28-11)12(26)25(13(27)24-14)9-3-5-10(6-4-9)29-16(20,21)22/h1-7,23H,8H2,(H,24,27)

InChI Key

XVEBVCQIGMURLG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2(C(=O)N(C(=O)N2)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F

Origin of Product

United States

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